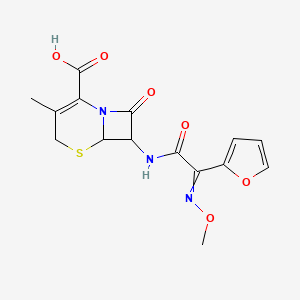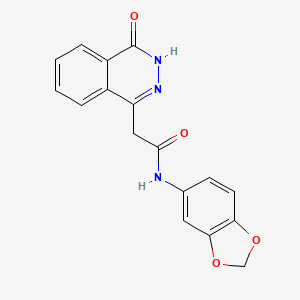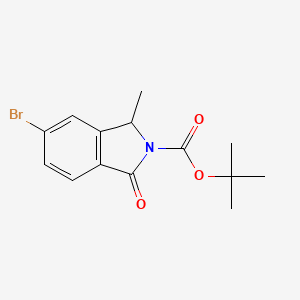
(1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a furan ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with furan-3-boronic acid under suitable conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of ionic liquids as solvents, can also be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various aryl or vinyl-substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the synthesis of biaryl compounds .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many bioactive molecules, and the boronic acid group can enhance binding affinity to biological targets .
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of (1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring substituted with fluorophenyl and naphthyl groups.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds are known for their antifungal activity and are used in agricultural chemistry.
Uniqueness
(1-(Furan-3-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a furan ring and a boronic acid groupThe boronic acid group, in particular, provides a versatile handle for further functionalization through cross-coupling reactions .
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
[1-(furan-3-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-8(9(12)13)4-11(10-6)7-2-3-14-5-7/h2-5,12-13H,1H3 |
Clé InChI |
QFAZGBCAFISEKZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)C2=COC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)

![1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093899.png)
![3-(2-hydroxy-5-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14093908.png)
